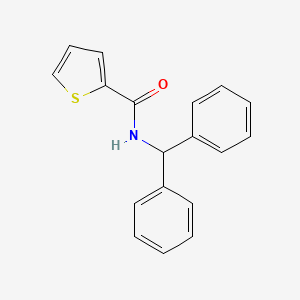

N-benzhydrylthiophene-2-carboxamide

Description

Significance of Thiophene-2-carboxamide Core Structures in Synthetic Chemistry

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry and materials science. Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a bioisostere of the benzene (B151609) ring and is found in numerous pharmacologically active compounds. The carboxamide linkage provides a site for hydrogen bonding and can be crucial for molecular recognition and binding to biological targets.

The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of electronic and steric properties. This adaptability is a key reason for the prevalence of thiophene-2-carboxamide derivatives in various research domains.

Overview of Current Research Trajectories for Related Carboxamide and Thiophene Derivatives

Research into carboxamide and thiophene derivatives is a vibrant and rapidly evolving field. Scientists are actively exploring these compounds for a wide array of applications.

Anticancer Agents: A significant area of investigation is the development of thiophene-carboxamide derivatives as potential anticancer drugs. ambeed.com These compounds have been shown to act as biomimetics of combretastatin (B1194345) A-4, a potent natural product that inhibits tubulin polymerization. ambeed.com By mimicking the structure of combretastatin A-4, these synthetic derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to the death of cancer cells. ambeed.com

Modulators of Amyloid-Beta Aggregation: Another promising research avenue is the use of benzo[b]thiophene-2-carboxamide (B1267583) derivatives to modulate the aggregation of amyloid-beta (Aβ42) peptides. ias.ac.in The accumulation of Aβ42 plaques is a hallmark of Alzheimer's disease. ias.ac.in Certain derivatives have demonstrated the ability to inhibit the formation of these toxic aggregates, suggesting their potential as therapeutic agents for this neurodegenerative disorder. ias.ac.in

Antibacterial and Antioxidant Activity: Researchers have also synthesized novel thiophene-2-carboxamide derivatives and evaluated their antibacterial and antioxidant properties. researchgate.net Some of these compounds have shown significant activity against pathogenic bacteria and have demonstrated the ability to scavenge harmful free radicals. researchgate.net

Academic Research Scope and Objectives for N-Benzhydrylthiophene-2-carboxamide

The primary academic interest in this compound lies in its synthesis, structural characterization, and the exploration of its potential biological activities.

Synthesis and Characterization: A key objective is the development of efficient and practical synthetic routes to this compound. One reported method involves the reaction of diphenylmethanol (B121723) with thiophene-2-carbonitrile in the presence of a solid acid catalyst, aluminum hydrogen sulfate, under solvent-free conditions. This reaction, known as the Ritter reaction, provides the target compound in high yield. ias.ac.in

Detailed characterization of the synthesized compound is crucial for confirming its identity and purity. This typically involves a combination of spectroscopic techniques and physical measurements.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Melting Point | 174.3-175.6 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | |

| 9.29 (d, J = 8.8 Hz, 1H) | Amide N-H |

| 8.04-8.03 (m, 1H) | Thiophene H |

| 7.78-7.77 (m, 1H) | Thiophene H |

| 7.36-7.35 (m, 8H) | Phenyl H |

| 7.29-7.26 (m, 2H) | Phenyl H |

| 7.17-7.15 (m, 1H) | Thiophene H |

| 6.39 (d, J = 8.4 Hz, 1H) | Benzhydryl C-H |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | |

| 161.1 | C=O |

| 142.5 | Phenyl C |

| 140.2 | Thiophene C |

| 131.6 | Thiophene C |

| 129.2 | Phenyl C |

| 128.8 | Phenyl C |

| 128.4 | Phenyl C |

| 128.2 | Thiophene C |

| 127.6 | Phenyl C |

| 56.7 | Benzhydryl C |

| High-Resolution Mass Spectrometry (ESI) | |

| Calculated for C₁₈H₁₆NOS⁺ [M+H]⁺ | 294.0947 |

| Found | 294.0955 |

Data sourced from supporting information of a research publication. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydrylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c20-18(16-12-7-13-21-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOZVLBAMUXQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Building Block Derivatization

The foundation of N-benzhydrylthiophene-2-carboxamide synthesis lies in the preparation of its constituent parts. This involves the synthesis of thiophene-2-carboxylic acid and its derivatives, as well as the generation of substituted benzhydrylamine components.

Thiophene-2-carboxylic acid (also known as 2-thenoic acid) is a readily available organic compound that serves as the primary starting material. wikipedia.org It can be prepared through methods such as the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Further derivatization of the thiophene (B33073) ring is possible, allowing for the introduction of various functional groups. For instance, halogenated derivatives are key building blocks for certain applications. google.commdpi.com The synthesis of 3,4,5-trichloro-2-thiophenecarbonyl chloride can be achieved from tetrachlorothiophene (B1294677) via lithiation or a Grignard reaction, followed by carbonation and subsequent reaction with thionyl chloride.

The carboxylic acid group itself can be activated for subsequent reactions. Thiophene-2-carbonyl halides, particularly the chlorides, are commonly synthesized from the corresponding carboxylic acid using reagents like thionyl chloride. google.com These activated derivatives are crucial for certain amidation strategies.

Benzhydrylamine and its substituted analogues are important building blocks in organic synthesis. A common route to these amines involves the addition of Grignard reagents to benzonitriles, which forms a diphenylmethylidenamine intermediate, followed by reduction, often with sodium borohydride. This method is effective for producing both para-disubstituted and monosubstituted benzhydrylamines.

Another approach is the reductive amination of benzophenone (B1666685) precursors. Furthermore, metal-catalyzed reactions, such as the copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals, provide a pathway to diarylmethylamines. More recent, metal-free multicomponent reactions have also been developed as a green approach to synthesizing these amine derivatives.

Direct Amidation Strategies for this compound Formation

The crucial step in the synthesis of this compound is the formation of the amide bond between the thiophene-2-carboxylic acid moiety and the benzhydrylamine. This can be accomplished through several direct amidation strategies.

A widely used method for forming amide bonds involves the direct condensation of a carboxylic acid and an amine, facilitated by a coupling reagent. This approach avoids the need to first isolate an activated carboxylic acid derivative. A variety of coupling reagents are available, each with its own advantages.

Common carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. mdpi.com The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine. To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hhu.de Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium salts (e.g., HATU), are also highly effective and can offer benefits in terms of reaction times and suppression of side reactions.

| Coupling Reagent System | Amine | Acid | Product | Notes |

| DCC, DMAP | 2-Aminothiazole | 5-Bromothiophene-2-carboxylic acid | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | A common method for amide synthesis. mdpi.com |

| DCCI, HOBt | Hydrazine | Thiophene-2-carboxylic acid derivatives | 2-Thiophenecarbohydrazide | Forms an activated ester intermediate. hhu.de |

This table presents examples of coupling reagent-mediated reactions for the synthesis of thiophene carboxamide derivatives.

An alternative and very common strategy for amide bond formation is the reaction of an amine with a more electrophilic carboxylic acid derivative, such as an acid chloride or anhydride. This method, often referred to as the Schotten-Baumann reaction when using an acid chloride, is typically rapid and efficient.

The synthesis of this compound via this route would involve the initial conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzhydrylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. google.com This approach was successfully used in the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide, where 5-bromothiophene-2-carboxylic acid was first converted to its acid chloride with thionyl chloride before reacting with 2-aminothiazole. mdpi.com Similarly, N-(2-benzoylphenyl)-benzothiophene-2-carboxamide was prepared by heating benzothiophene-2-carbonyl chloride with 2-amino-5-chlorobenzophenone. scispace.com

| Acid Derivative | Amine | Base | Solvent | Product |

| 5-Bromothiophene-2-carbonyl chloride | 2-Aminothiazole | Not specified | DCM | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide mdpi.com |

| Thiophene-2-carbonyl chloride | O-ethylhydroxylamine hydrochloride | Pyridine | Tetrahydrofuran | N-ethoxythiophene-2-carboxamide google.com |

| Benzothiophene-2-carbonyl chloride | 2-Amino-5-chlorobenzophenone | None (fusion) | None | N-(5-chloro-2-benzoylphenyl)benzothiophene-2-carboxamide scispace.com |

This table provides examples of amide synthesis using the acid chloride approach with thiophene-based precursors.

Advanced Synthetic Approaches and Functional Group Interconversions

Beyond the classical methods, advanced synthetic strategies are continually being developed for amide bond formation. These include catalytic methods that offer greater efficiency and selectivity under milder conditions. For instance, palladium-catalyzed direct C-H arylations have been studied for furan, thiophene, and pyrrole (B145914) derivatives bearing carboxamide substituents. researchgate.net

Another area of development is in "Umpolung Amide Synthesis" (UmAS), which reverses the traditional reactivity of the synthons. While initially limited, recent advancements have enabled the synthesis of N-aryl amides through the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, a process that proceeds without epimerization for chiral centers. While not yet applied to the specific target compound, these emerging methodologies represent the future direction of amide synthesis.

Functional group interconversions on a pre-formed this compound scaffold could also be envisioned as a route to analogues. For example, palladium-catalyzed coupling reactions could be used to introduce aryl groups onto the thiophene ring of a halogenated precursor. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at Thiophene or Benzhydryl Centers

The structural framework of this compound offers two primary sites for modification via metal-catalyzed cross-coupling reactions: the thiophene ring and the phenyl groups of the benzhydryl moiety. These reactions are pivotal for constructing more complex molecules from simpler precursors. rsc.org

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented, the reactivity of similar thiophene and aryl systems provides a strong predictive framework. For instance, the halogenated derivatives of thiophene-2-carboxamide can readily participate in these transformations.

A general approach would involve the initial synthesis of a halogenated precursor, such as N-benzhydryl-5-bromothiophene-2-carboxamide. This intermediate can then be subjected to various cross-coupling conditions. For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a suitable base would introduce a new aryl group at the 5-position of the thiophene ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Ligand-free metal-catalyzed cross-coupling reactions are also gaining traction due to their cost-effectiveness and sustainability. rsc.org

Similarly, the benzhydryl moiety can be functionalized. By utilizing a di-halogenated benzhydrylamine in the initial amide formation, subsequent selective cross-coupling reactions can be performed on the phenyl rings. The different reactivity of the halogen atoms (e.g., bromine vs. chlorine) can allow for sequential and site-selective modifications.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Thiophene Scaffolds

| Coupling Reaction | Catalyst/Ligand | Reactants | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 5-Bromothiophene derivative, Arylboronic acid | 5-Arylthiophene derivative |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | 5-Bromothiophene derivative, Alkene | 5-Alkenylthiophene derivative |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 5-Bromothiophene derivative, Terminal alkyne | 5-Alkynylthiophene derivative |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 5-Bromothiophene derivative, Amine | 5-Aminothiophene derivative |

This table presents generalized examples of cross-coupling reactions applicable to thiophene derivatives.

C-H Functionalization Strategies for Structural Elaboration

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. For this compound, C-H functionalization can be directed to either the thiophene ring or the benzhydryl phenyl rings.

The thiophene ring is particularly susceptible to electrophilic substitution reactions. However, modern C-H activation/functionalization methodologies, often catalyzed by transition metals like palladium, rhodium, or ruthenium, offer greater control and a broader scope of possible transformations. The amide group in this compound can act as a directing group, facilitating C-H activation at the adjacent C3 position of the thiophene ring. This allows for the introduction of various substituents, including aryl, alkyl, and heteroaryl groups.

On the benzhydryl moiety, the ortho C-H bonds of the phenyl rings are potential sites for directed functionalization. The nitrogen atom of the amide could potentially coordinate to a metal catalyst, directing the C-H activation to the ortho positions of one of the phenyl rings. This strategy provides a pathway to more complex, three-dimensional structures.

Stereoselective Synthesis Considerations

The benzhydryl group in this compound contains a stereocenter at the carbon atom connected to the nitrogen and the two phenyl rings. Consequently, the compound can exist as a racemic mixture of two enantiomers. For many applications, particularly in medicinal chemistry, it is often necessary to synthesize and evaluate the individual enantiomers, as they may exhibit different biological activities.

Stereoselective synthesis of this compound can be approached in two primary ways:

Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to favor the formation of one enantiomer over the other. For instance, the reductive amination of benzophenone with thiophene-2-carboxamide could be performed using a chiral reducing agent or in the presence of a chiral catalyst to induce enantioselectivity. Alternatively, a chiral benzhydrylamine could be used in the initial amide coupling reaction.

Reaction Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key factors to consider include:

Solvent Selection: Choosing an appropriate solvent that is effective, safe, and easily removable is critical.

Reagent Stoichiometry: Optimizing the ratio of reactants and catalysts can minimize waste and by-product formation.

Temperature and Reaction Time: Precise control over these parameters is essential for maximizing yield and minimizing degradation.

Catalyst Loading: In metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst is a primary goal.

For the common synthesis of this compound via the coupling of thiophene-2-carbonyl chloride with benzhydrylamine, optimization might involve exploring different bases to scavenge the HCl byproduct and testing various solvents to facilitate the reaction and product isolation.

On a larger scale, considerations shift towards process safety, heat management, and the use of equipment suitable for handling larger quantities of materials. Continuous flow chemistry is an increasingly attractive option for the scale-up of such reactions, offering improved safety, better heat and mass transfer, and more consistent product quality.

Purification and Isolation Techniques for this compound

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. scispace.com The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial for effective purification.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). The components of the mixture travel through the column at different rates and are collected as separate fractions.

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water). scispace.com This is often used as a preliminary purification step.

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-benzhydrylthiophene-2-carboxamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are instrumental in assigning the atomic connectivity and stereochemistry.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of this compound have been reported, providing key insights into its molecular framework. The chemical shifts (δ) are recorded in parts per million (ppm) and referenced to a standard solvent signal.

In the ¹H NMR spectrum, recorded in DMSO-d₆, the amide proton (NH) appears as a doublet at approximately 9.29 ppm with a coupling constant (J) of 8.8 Hz. The protons of the thiophene (B33073) ring are observed as multiplets in the aromatic region, alongside the signals from the two phenyl rings of the benzhydryl group. Specifically, the thiophene protons appear at around 8.04-8.03 ppm, 7.78-7.77 ppm, and 7.17-7.15 ppm. The numerous protons of the benzhydryl's phenyl groups resonate in a complex multiplet between 7.26 and 7.36 ppm. The methine proton (CH-N) of the benzhydryl group is observed as a doublet at approximately 6.39 ppm with a coupling constant of 8.4 Hz. nih.gov

The ¹³C NMR spectrum, also recorded in DMSO-d₆, shows the carbonyl carbon (C=O) of the amide at a chemical shift of about 161.1 ppm. The carbons of the thiophene and phenyl rings appear in the range of 127.6 to 142.5 ppm. The methine carbon (CH-N) of the benzhydryl group is found at approximately 56.7 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ nih.gov

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 9.29 | d | 8.8 | NH |

| 8.04-8.03 | m | Thiophene-H | |

| 7.78-7.77 | m | Thiophene-H | |

| 7.36-7.35 | m | Phenyl-H | |

| 7.29-7.26 | m | Phenyl-H | |

| 7.17-7.15 | m | Thiophene-H | |

| 6.39 | d | 8.4 | CH-N |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ nih.gov

| Chemical Shift (δ) in ppm | Assignment |

| 161.1 | C=O |

| 142.5 | Aromatic C |

| 140.2 | Aromatic C |

| 131.6 | Aromatic C |

| 129.2 | Aromatic C |

| 128.8 | Aromatic C |

| 128.4 | Aromatic C |

| 128.2 | Aromatic C |

| 127.6 | Aromatic C |

| 56.7 | CH-N |

Elucidation of Molecular Connectivity and Stereochemistry using 2D NMR (COSY, HSQC, HMBC, NOESY)

While detailed 2D NMR experimental data such as COSY, HSQC, HMBC, and NOESY for this compound are not extensively reported in the available literature, these techniques are crucial for unambiguous structural assignment. A theoretical analysis suggests that:

COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methine proton of the benzhydryl group and the amide proton, as well as the coupling network within the thiophene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity across the amide bond (e.g., correlation from the NH proton to the carbonyl carbon and the benzhydryl methine carbon) and between the thiophene and benzhydryl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the conformational preferences and stereochemistry of the molecule. For example, NOE correlations could help define the orientation of the benzhydryl group relative to the thiophene carboxamide moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the elemental composition and confirming the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry has been used to determine the precise elemental composition of this compound. The experimentally determined mass of the protonated molecule [M+H]⁺ was found to be 294.0955. This is in close agreement with the calculated mass of 294.0947 for the molecular formula C₁₈H₁₆NOS⁺. nih.gov This high accuracy confirms the elemental composition of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound nih.gov

| Ion | Calculated m/z | Found m/z |

| [C₁₈H₁₆NOS]⁺ | 294.0947 | 294.0955 |

Fragmentation Pathway Analysis for Structural Confirmation

The most common fragmentation for amides involves the cleavage of the amide bond (N-CO). nih.gov For this compound, this would lead to two primary fragments: the benzhydryl cation and the thiophene-2-carboxamide radical, or the thiophene-2-carbonyl cation and the benzhydrylamine radical. The benzhydryl cation (m/z 167) is known to be a very stable carbocation and would likely be a prominent peak in the mass spectrum. The thiophene-2-carbonyl cation (m/z 111) would be another expected fragment. Further fragmentation of the benzhydryl cation could involve the loss of a phenyl group to give the phenyl cation (m/z 77). The thiophene-2-carbonyl cation could lose carbon monoxide to yield the thiophenyl cation (m/z 83).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the intermolecular interactions of this compound.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of related thiophene-2-carboxamide derivatives and general spectroscopic principles. The key functional groups—the amide N-H, the carbonyl C=O, the thiophene ring, and the benzhydryl moiety—give rise to characteristic bands in the IR and Raman spectra.

The N-H stretching vibration of the amide group is typically observed in the range of 3500–3300 cm⁻¹. nih.gov The precise position of this band is sensitive to the local molecular environment, particularly hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide I band is one of the most intense and recognizable absorptions, generally appearing in the region of 1680–1630 cm⁻¹. For related benzimidazole (B57391) compounds, C=O stretching with mixed modes can be observed at 1708 cm⁻¹. mdpi.com

The C-N stretching vibration of the amide group, often coupled with N-H bending, contributes to the amide II band, which is typically found between 1570 and 1515 cm⁻¹. The thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1550–1300 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are usually weaker and appear at lower frequencies. The benzhydryl group's phenyl rings show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600–1450 cm⁻¹ range.

A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3500–3300 |

| Amide (C=O) | Stretching (Amide I) | 1680–1630 |

| Amide (C-N/N-H) | Stretching/Bending (Amide II) | 1570–1515 |

| Thiophene (C-H) | Stretching | >3000 |

| Thiophene Ring | Stretching | 1550–1300 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Ring Stretching | 1600–1450 |

This table presents predicted frequency ranges based on data from related compounds and general spectroscopic correlations.

The presence of the N-H and C=O groups in the amide linkage of this compound makes it susceptible to forming intermolecular hydrogen bonds. These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state. Vibrational spectroscopy is a powerful tool for detecting and characterizing such hydrogen bonding.

The frequency of the N-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase where the molecule is relatively isolated, the N-H stretching band is expected to be sharp and at a higher frequency. In contrast, in a polar solvent or in the solid state where hydrogen bonding occurs, the N-H band typically broadens and shifts to a lower frequency (a red shift). The magnitude of this shift can provide an indication of the strength of the hydrogen bond.

Similarly, the C=O stretching frequency can also be affected by hydrogen bonding, although to a lesser extent than the N-H stretch. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O band may also exhibit a red shift. Studies on related thiophene-2-carboxamide derivatives have utilized computational methods like Density Functional Theory (DFT) to investigate intramolecular hydrogen bonding between the amide proton and other atoms within the molecule. nih.gov For some derivatives, intramolecular hydrogen bonds were found to form with the oxygen of the carboxamide. nih.gov

The formation of molecular aggregates in solution can be inferred from concentration-dependent IR or Raman studies. As the concentration of the compound increases, the relative intensities of the bands corresponding to hydrogen-bonded species are expected to increase at the expense of the bands for the free molecules. This can provide insights into the equilibrium between monomeric and aggregated forms of this compound in solution. While specific studies on the aggregation of this compound are limited, research on related N-phenylbenzo[b]thiophene-2-carboxamide derivatives has shown their ability to modulate the aggregation of amyloid-beta peptides, highlighting the importance of intermolecular interactions in this class of compounds. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic structure and transitions within a molecule.

The chromophore in this compound is composed of the thiophene ring and the two phenyl rings of the benzhydryl group, conjugated with the amide functionality. The thiophene ring itself is a known chromophore, and its conjugation with the carboxamide group and the phenyl rings is expected to give rise to electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum.

The UV-Vis absorption spectrum of this compound is anticipated to show absorptions corresponding to π → π* and possibly n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene and phenyl rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the amide group) to a π* antibonding orbital. In some related heterocyclic systems, broad absorption peaks around 330 nm have been assigned to n → π* transitions. researchgate.net

The position, intensity, and shape of the absorption and emission bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity typically leads to a small red shift (bathochromic shift) in the absorption maximum. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

For n → π* transitions, an increase in solvent polarity usually results in a blue shift (hypsochromic shift) of the absorption maximum. This is because the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, which lowers the energy of the ground state. The excited state, being less available for such interactions, is less stabilized, leading to an increase in the transition energy.

Crystallographic Analysis and Solid State Structural Research

Single Crystal X-ray Diffraction Studies of N-Benzhydrylthiophene-2-carboxamide

A single-crystal X-ray diffraction study is essential for definitively determining the solid-state structure of a molecule. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice. However, no such study has been published for this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental diffraction data, the fundamental crystallographic parameters of this compound are unknown. These parameters, which include the crystal system (e.g., monoclinic, orthorhombic), the space group that describes the symmetry elements within the crystal, and the dimensions of the unit cell (the basic repeating block of the crystal), are foundational to any crystallographic analysis.

Identification of Conformational Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple different forms with distinct physical properties, is a significant area of solid-state research. An investigation into the potential conformational polymorphism of this compound has not been reported. Such a study would require the successful crystallization and analysis of different potential polymorphs under various conditions.

Investigation of Intermolecular Interactions in the Crystal Lattice

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are fundamental to the stability and properties of the crystalline material. The absence of a crystal structure for this compound means that the specific nature of these interactions cannot be analyzed.

Hydrogen Bonding Architectures (N—H⋯O, C—H⋯O)

The this compound molecule contains a secondary amide group (N-H) and a carbonyl group (C=O), which are classic hydrogen bond donor and acceptor sites, respectively. It is highly probable that N—H⋯O hydrogen bonds play a crucial role in its crystal packing. Additionally, weaker C—H⋯O interactions may further stabilize the structure. However, without a determined crystal structure, the geometry, directionality, and resulting network motifs of these hydrogen bonds remain speculative.

π-π Stacking Interactions and Aromatic Ring Orientations

The presence of multiple aromatic rings (two phenyl groups and one thiophene (B33073) ring) suggests that π-π stacking interactions are likely to be a significant feature of the compound's solid-state architecture. The specific orientations (e.g., parallel-displaced, T-shaped) and distances between these rings are unknown. This information is vital for understanding the collective forces that hold the crystal lattice together.

Exploration of C—H⋯π and Other Weak Non-Covalent Interactions

Within the crystal lattice, molecules are held together by a network of intermolecular interactions. Of particular interest in this compound would be the presence of C—H⋯π interactions. These interactions, where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (such as the phenyl or thiophene rings) acts as the acceptor, are crucial in directing the crystal packing. The benzhydryl moiety, with its two phenyl rings, and the thiophene ring provide ample opportunities for such interactions. Other weak non-covalent interactions that would be investigated include van der Waals forces and potentially weak hydrogen bonds involving the amide group.

A hypothetical data table for such interactions is presented below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry of A |

| C(x)-H(x)···Cg(1) | 0.93 | 2.80 | 3.65 | 150 | x, y, z |

| C(y)-H(y)···Cg(2) | 0.93 | 2.75 | 3.60 | 155 | -x, y+1/2, -z+1/2 |

| N(1)-H(1)···O(1) | 0.86 | 2.05 | 2.90 | 170 | -x+1, -y, -z+1 |

| Cg(1) and Cg(2) represent the centroids of the phenyl rings. |

Hirshfeld Surface Analysis and Fingerprint Plots

To further dissect the intermolecular interactions, Hirshfeld surface analysis would be employed. This powerful tool provides a visual representation of the molecular environment within the crystal.

Quantitative Contribution of Different Intermolecular Contacts to Crystal Packing

A hypothetical table summarizing these contributions is shown below:

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 25.2 |

| O···H/H···O | 12.8 |

| S···H/H···S | 8.5 |

| C···C | 3.0 |

| Other | 5.0 |

Visual Representation of Molecular Recognition Surfaces

The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to provide a detailed visual understanding of intermolecular interactions. Red spots on a d_norm surface, for instance, would indicate close contacts, highlighting potential hydrogen bonds. The shape index and curvedness maps would reveal the complementary shapes of interacting molecules and the presence of planar stacking arrangements, respectively.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies: A Methodological Overview

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For a compound like N-benzhydrylthiophene-2-carboxamide, these studies would typically involve the following approaches.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For thiophene-2-carboxamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to understand their structural and electronic characteristics. However, specific optimized geometrical parameters (bond lengths, bond angles, dihedral angles) for this compound are not present in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are computationally intensive techniques derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and other properties. While these methods are powerful, their application to a molecule of the size of this compound would be computationally demanding and, to date, no such studies have been published.

Conformational Landscape Exploration and Energy Minima Identification

The presence of rotatable bonds in this compound suggests a complex conformational landscape with multiple possible low-energy structures (conformers). A thorough computational study would involve systematically exploring these conformations to identify the global energy minimum and other low-lying conformers. This is crucial as the biological activity of a molecule can be dependent on its preferred shape. At present, a conformational analysis for this compound has not been reported.

Frontier Molecular Orbital (FMO) Analysis: Insights into Reactivity

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule based on the properties of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Their Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For various thiophene-2-carboxamide derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.83 to 5.03 eV. Without specific calculations for this compound, its precise HOMO-LUMO gap remains unknown.

Calculation of Electrophilicity, Nucleophilicity, and Chemical Hardness/Softness Descriptors

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include:

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Nucleophilicity: A measure of a molecule's ability to donate electrons.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Studies on related thiophene (B33073) derivatives have utilized these descriptors to rationalize their reactivity and biological activity. However, a quantitative analysis of these parameters for this compound is contingent on initial DFT or ab initio calculations, which are currently unavailable.

Spectroscopic Property Simulations

Theoretical simulations are instrumental in interpreting experimental spectra, allowing for the precise assignment of signals to specific molecular features and predicting properties that may be difficult to measure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, primarily based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy.

The standard computational workflow involves several key steps. github.ioresearchgate.net First, a conformational search is performed to identify the molecule's various low-energy structures, or conformers, since the observed NMR spectrum in solution is a Boltzmann-weighted average of these individual forms. researchgate.net Each conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). github.io Following optimization, NMR shielding tensors are calculated for each nucleus, often using a more robust basis set. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For a molecule like this compound, this process would predict the chemical shifts for the protons and carbons on the thiophene ring, the benzhydryl group, and the amide linkage. Challenges in these predictions can arise from accurately modeling solvent effects and intermolecular interactions. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent environment, which can significantly influence chemical shifts. github.io The comparison between predicted and experimental spectra is a powerful tool for confirming structural assignments. frontiersin.org

Table 1: Illustrative Example of Theoretically Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound. (Note: The following data is for illustrative purposes to demonstrate the output of such a computational study and is not based on published experimental results for this specific molecule.)

| Atom Position (see key) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 162.5 | 162.1 |

| CH (Benzhydryl) | 58.2 | 57.9 |

| Thiophene C2 | 141.8 | 141.5 |

| Thiophene C3 | 128.9 | 128.6 |

| Thiophene C4 | 127.4 | 127.2 |

| Thiophene C5 | 130.1 | 129.8 |

| Phenyl C-ipso | 141.2 | 140.9 |

Key: Atoms are numbered according to standard IUPAC nomenclature for the constituent parts.

Computational vibrational spectroscopy is essential for assigning the absorption bands in Infrared (IR) and Raman spectra to specific molecular motions—stretches, bends, and torsions. For this compound, DFT calculations are used to determine the optimized molecular geometry and then compute the harmonic vibrational frequencies. iosrjournals.orgresearchgate.net

The process begins with a geometry optimization to find the molecule's minimum energy structure. Subsequently, a frequency calculation is performed at the same level of theory. This calculation yields a set of vibrational modes and their corresponding frequencies. psu.edu However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net To correct this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net

A crucial part of the analysis is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given vibrational mode. This allows for unambiguous band assignments. iosrjournals.org For this compound, this would enable the precise identification of key vibrations such as the C=O stretch of the amide, the N-H stretch, C-S stretches within the thiophene ring, and various C-H vibrations of the aromatic rings. iosrjournals.org

Table 2: Illustrative Example of Calculated Vibrational Frequencies and Assignments for this compound. (Note: This data is hypothetical and serves to illustrate the results from a computational vibrational analysis.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3520 | 3379 | 3385 | N-H stretch (95%) |

| 3215 | 3086 | 3090 | Aromatic C-H stretch (88%) |

| 1718 | 1650 | 1655 | C=O stretch (Amide I) (85%) |

| 1585 | 1522 | 1525 | N-H bend (Amide II) (60%), C-N stretch (30%) |

| 1460 | 1402 | 1405 | Thiophene ring C=C stretch (75%) |

| 855 | 821 | 820 | Thiophene C-S stretch (55%) |

The electronic properties and UV-Visible absorption spectrum of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). jchps.comnih.gov These calculations provide insights into the molecule's electronic transitions, which are responsible for its absorption of light.

By calculating the energies of the first few low-lying excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). jchps.comresearchgate.net Analysis of the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the excitation (e.g., π→π* or n→π* transitions). For this compound, these transitions would likely involve the delocalized π-systems of the thiophene and phenyl rings. jchps.com

Furthermore, computational methods can predict Non-Linear Optical (NLO) properties, which are relevant for applications in optoelectronics. NLO properties arise from the interaction of a molecule with a strong electromagnetic field. Key parameters such as the first-order hyperpolarizability (β) can be calculated to assess a molecule's potential for NLO applications. Molecules with large π-conjugated systems and significant charge transfer character often exhibit enhanced NLO responses.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. cresset-group.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the environment. youtube.com

This compound possesses several rotatable bonds, leading to significant conformational flexibility. The key torsions include the bond between the thiophene ring and the carbonyl group, the amide C-N bond, and the bonds connecting the benzhydryl carbon to the phenyl rings. MD simulations can explore the potential energy surface associated with these rotations, revealing the most stable conformations and the energy barriers between them. cresset-group.com

By running simulations for several nanoseconds or longer, one can analyze the trajectory to understand the range of motion of different parts of the molecule. youtube.com For instance, the simulation could reveal whether the phenyl rings of the benzhydryl group rotate freely or are locked into a specific orientation. This information is critical for understanding how the molecule might interact with biological targets or other molecules. nih.gov

The behavior of this compound in a solvent is crucial for many of its potential applications. MD simulations explicitly model the solvent molecules (e.g., a box of water or an organic solvent), providing a detailed picture of solute-solvent interactions. numberanalytics.comresearchgate.net

These simulations can identify key interaction sites, such as where solvent molecules form hydrogen bonds with the amide group's N-H and C=O moieties. researchgate.net The structure of the solvent shell around the molecule can be analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a solute atom. researchgate.net Understanding solvation is critical, as it influences solubility, stability, and reactivity. nih.govacs.org Simulations can quantify the free energy of solvation, which is a key determinant of a compound's solubility. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound and related thiophene derivatives, QSPR studies are instrumental in predicting various chemical attributes, such as theoretical reactivity indices and chromatographic behavior, without the need for extensive experimental measurements. These models are built upon the principle that the structure of a molecule inherently dictates its properties.

By developing robust QSPR models, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into the molecular characteristics that govern a specific property. This approach is particularly valuable in medicinal chemistry and materials science for accelerating the discovery and optimization of novel compounds. nih.gov

Detailed Research Findings

While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, such as N-(aryl)-2-thiophene-2-ylacetamide derivatives, provides significant insights into the methodologies and potential findings applicable to this compound. asianpubs.org

A key application of QSPR in this area is the prediction of lipophilicity, often expressed as the partition coefficient (log P), which is a critical determinant of a compound's chromatographic behavior and pharmacokinetic profile. A study on N-(aryl)-2-thiophene-2-ylacetamide derivatives established a statistically significant QSPR model that correlates molecular descriptors with the partition coefficient. asianpubs.org The derived equation from this study was:

-log P = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 asianpubs.org

In this model, RsHa represents a descriptor related to hydrogen acceptor groups on the aryl ring, and Rsƒ accounts for the field effects of the substituents. asianpubs.org The positive coefficient for RsHa suggests that the presence of hydrogen acceptor groups favorably influences the partition coefficient, while the negative coefficient for Rsƒ indicates that the field effects of substituents have a detrimental impact. asianpubs.org

The statistical quality of this model was validated through several parameters, including a high correlation coefficient (r = 0.801) and a coefficient of determination (r² = 0.641), indicating that the model can explain a substantial portion of the variance in the observed log P values. asianpubs.org Further validation using cross-validation techniques (q² = 0.510) and other statistical metrics (F = 16.080, s = 0.292) confirmed the model's robustness and predictive capability. asianpubs.org

Such studies underscore the utility of QSPR in elucidating the impact of specific structural modifications on the properties of thiophene-based compounds. For this compound, a similar QSPR approach could be employed to predict its chromatographic retention time, a property directly related to its lipophilicity. Descriptors such as the calculated log P (cLogP), topological polar surface area (TPSA), and various electronic and steric parameters would likely be key components of such a model.

Furthermore, QSPR can be extended to predict theoretical reactivity indices, which provide insights into a molecule's chemical reactivity and stability. These indices are derived from quantum chemical calculations and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. walisongo.ac.id By correlating these calculated descriptors with experimentally observed phenomena, QSPR models can offer a deeper understanding of the electronic and steric factors that influence the chemical behavior of this compound.

Interactive Data Tables

To illustrate the application of QSPR modeling, the following interactive table presents hypothetical data for a series of thiophene-2-carboxamide derivatives, including the parent compound this compound. The table includes common molecular descriptors used in QSPR studies to predict properties like chromatographic behavior (e.g., retention factor, k') and theoretical reactivity.

Table 1: Hypothetical QSPR Data for Thiophene-2-Carboxamide Derivatives

| Compound | Substituent (R) | Log P | TPSA (Ų) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Predicted Retention Factor (k') |

| 1 | Benzhydryl | 4.8 | 58.2 | -6.2 | -1.5 | 3.1 | 8.5 |

| 2 | Phenyl | 3.5 | 58.2 | -6.5 | -1.8 | 2.9 | 6.2 |

| 3 | 4-Chlorophenyl | 4.1 | 58.2 | -6.7 | -2.0 | 3.5 | 7.1 |

| 4 | 4-Methoxyphenyl | 3.6 | 67.4 | -6.3 | -1.7 | 3.3 | 6.5 |

| 5 | Cyclohexyl | 3.9 | 58.2 | -6.1 | -1.4 | 2.8 | 6.8 |

| 6 | Benzyl | 3.8 | 58.2 | -6.4 | -1.6 | 3.0 | 6.7 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors and properties analyzed in a QSPR study.

This table showcases how variations in the substituent 'R' on the amide nitrogen of the thiophene-2-carboxamide scaffold would lead to different values for key molecular descriptors. A QSPR model would then use statistical methods, such as multiple linear regression or machine learning algorithms, to derive a mathematical equation that relates these descriptors to the property of interest, in this case, the predicted chromatographic retention factor.

Supramolecular Chemistry and Self Assembly Research

Molecular Design Principles for Directed Assembly

The rational design of molecules for predictable self-assembly is a cornerstone of supramolecular chemistry. The structure of N-benzhydrylthiophene-2-carboxamide is a prime example of deliberate molecular design, incorporating key functional groups that govern its assembly behavior through specific non-covalent interactions.

The primary interaction motifs designed into this molecule are:

Hydrogen Bonding: The secondary amide functionality (-CONH-) is a powerful and directional hydrogen bond donor (N-H) and acceptor (C=O). This group is well-known to promote the formation of predictable one-dimensional and two-dimensional arrays.

π-π Stacking: The molecule possesses two distinct aromatic systems: the electron-rich thiophene (B33073) ring and the two phenyl rings of the benzhydryl group. These aromatic surfaces can engage in π-π stacking interactions, which are crucial for the stabilization of larger supramolecular structures.

The interplay of these interactions—directional hydrogen bonds, stabilizing π-π stacking, and guiding steric hindrance—provides a powerful toolkit for directing the assembly of this compound into well-defined supramolecular architectures.

Investigation of this compound as a Supramolecular Building Block

The utility of a molecule in supramolecular chemistry is defined by its ability to act as a reliable building block, or tecton, for the construction of larger, ordered systems. Research into this compound has explored its capacity to form aggregates and extended structures through a combination of hydrogen bonding and aromatic interactions.

The amide group in this compound is the principal driver for the formation of hydrogen-bonded assemblies. In the solid state, similar carboxamides frequently form one-dimensional chains through intermolecular N-H···O=C hydrogen bonds. mdpi.commdpi.com These interactions are highly directional and lead to the formation of robust, linear supramolecular polymers.

In the case of this compound, it is anticipated that the molecules will arrange in a head-to-tail fashion to maximize these hydrogen-bonding interactions. The strength and geometry of these bonds are critical in determining the persistence and stability of the resulting chains.

Table 1: Typical Hydrogen-Bonding Parameters in Carboxamide Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

This table presents typical values observed in crystal structures of related carboxamide compounds.

Complementing the hydrogen-bonded chains, π-π stacking interactions involving the thiophene and phenyl rings provide additional stability to the supramolecular assemblies of this compound. nih.govnih.gov These interactions can occur between adjacent molecules within a hydrogen-bonded chain or between neighboring chains, leading to the formation of two-dimensional sheets or three-dimensional networks.

The geometry of the π-π stacking can vary, from perfectly co-facial to slipped-parallel or T-shaped arrangements, depending on the electronic nature and relative orientation of the aromatic rings. The presence of the sulfur atom in the thiophene ring can also lead to specific S···π or C-H···S interactions, further influencing the packing. nih.gov

Table 2: Typical π-π Stacking Parameters

| Interaction Type | Centroid-to-Centroid Distance (Å) |

|---|---|

| Phenyl-Phenyl Stacking | 3.4 - 3.8 |

| Thiophene-Thiophene Stacking | 3.5 - 4.0 |

This table provides generalized distances for π-π stacking interactions based on literature values for similar aromatic systems.

Controlled Self-Assembly in Solution and at Interfaces

The self-assembly of this compound is not limited to the solid state. In solution, the balance of intermolecular forces can be tuned by changing the solvent environment, leading to the formation of discrete supramolecular aggregates. In non-polar solvents, the strong, directional hydrogen bonds are expected to dominate, leading to the formation of well-defined oligomers or long fibrillar structures.

Conversely, in more polar solvents, the hydrogen-bonding interactions with the solvent molecules can compete with the intermolecular hydrogen bonds of the carboxamide, potentially leading to different assembly outcomes or even disassembly. The hydrophobic nature of the benzhydryl and thiophene moieties can drive aggregation in aqueous environments, leading to the formation of micelles or nanoparticles where the hydrophobic parts are shielded from the water. The ability to control the self-assembly process by varying external conditions is a key area of research for creating functional materials. nih.gov

Host-Guest Chemistry with Macrocyclic Receptors

The unique combination of a bulky, hydrophobic benzhydryl group and an aromatic thiophene ring makes this compound an intriguing candidate for host-guest chemistry. nih.gov Macrocyclic hosts, such as cyclodextrins, cucurbiturils, and calixarenes, possess cavities of varying sizes and chemical properties that can encapsulate guest molecules. nih.govmdpi.comrsc.org

The large, hydrophobic benzhydryl moiety of this compound would be an ideal guest for the spacious cavities of larger cyclodextrins (e.g., γ- and δ-cyclodextrin) or certain calixarenes, driven by the hydrophobic effect. The thiophene ring could also participate in specific interactions with the host, such as π-π stacking with aromatic units in the macrocycle or hydrogen bonding between the amide group and functional groups on the host's rim. The encapsulation of this molecule within a macrocyclic host could modulate its properties, such as solubility and chemical reactivity, and could be used to control its self-assembly behavior.

Table 3: Potential Macrocyclic Hosts for this compound

| Macrocyclic Host | Cavity Characteristics | Potential Driving Forces for Complexation |

|---|---|---|

| γ-Cyclodextrin | Hydrophobic, ~8.3 Å diameter | Hydrophobic interactions with the benzhydryl group |

| Cucurbit nih.govuril | Hydrophobic, ~8.8 Å diameter | Hydrophobic interactions, potential for ternary complex formation |

Formation of Ordered Assemblies for Fundamental Understanding of Molecular Recognition

The study of the ordered assemblies formed by this compound, whether through crystallization, self-assembly in solution, or as part of a host-guest complex, provides valuable insights into the fundamental principles of molecular recognition. By analyzing the precise arrangement of molecules in these assemblies, researchers can elucidate the subtle interplay of non-covalent forces that govern the recognition process.

For instance, detailed crystallographic studies can reveal the preferred hydrogen-bonding motifs and π-stacking geometries, providing a static picture of the most stable intermolecular arrangements. In solution, spectroscopic techniques can monitor the dynamic process of self-assembly, offering information on the thermodynamics and kinetics of association. By systematically modifying the structure of the molecule and observing the resulting changes in its assembly behavior, a deeper understanding of the structure-property relationships in supramolecular systems can be achieved. This knowledge is essential for the future design of more complex and functional molecular materials.

Coordination Chemistry and Ligand Properties

Spectroscopic and Crystallographic Analysis of Metal Complexes

Further research is required to be undertaken by the scientific community to explore and understand the coordination chemistry of this particular compound.

Changes in Ligand Spectra upon Coordination

Upon coordination to a metal center, significant and predictable changes in the spectroscopic signatures of N-benzhydrylthiophene-2-carboxamide are expected. These changes, observable in infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide crucial evidence of the metal-ligand interaction.

The primary mode of coordination for thiophene-2-carboxamide ligands is through the oxygen atom of the carbonyl group. nih.govtandfonline.com This interaction leads to a redistribution of electron density within the amide functionality. In the IR spectrum, this is most notably observed as a shift in the amide I band, which is primarily associated with the C=O stretching vibration. For a free this compound ligand, this band would appear at a certain frequency. Upon coordination to a metal ion, a decrease of approximately 40 cm⁻¹ in the frequency of the amide I band is anticipated. nih.gov This shift to lower wavenumber indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the metal center.

Conversely, the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is expected to show a slight shift to a higher frequency or remain largely unaffected. nih.gov This lack of a significant downward shift confirms that the amide nitrogen is not directly involved in the coordination, a common feature for protonated amide ligands. nih.gov

In ¹H NMR spectroscopy, the chemical shift of the amide proton (N-H) would also be sensitive to the coordination event. The deshielding or shielding of this proton upon complexation can provide further insight into the changes in the electronic environment of the ligand.

Table 1: Expected Infrared Spectral Data for this compound and its Metal Complex

| Compound | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) |

| This compound (Free Ligand) | ~1640 | ~3300 |

| [M(this compound)₂X₂] | ~1600 | ~3310 |

| Note: This table presents expected data based on the known behavior of similar thiophene-2-carboxamide ligands. "M" represents a transition metal ion and "X" represents an anionic co-ligand. |

X-ray Crystal Structure Determination of Metal-Ligand Adducts

Based on studies of related thiophene-2-carboxamide complexes, it is predicted that this compound would act as a monodentate ligand, coordinating to the metal center exclusively through the carbonyl oxygen atom. nih.govtandfonline.com The thiophene (B33073) sulfur and the amide nitrogen are not expected to participate in coordination. nih.govtandfonline.com The resulting metal complexes could adopt various geometries, such as tetrahedral, square-planar, or octahedral, depending on the metal ion, its oxidation state, and the nature of other co-ligands in the coordination sphere. nih.govresearchgate.netacs.org

In a hypothetical octahedral complex, for instance, two this compound ligands and two anionic ligands (e.g., halides) would be arranged around the central metal ion. The M-O bond distance would be a key parameter, providing a direct measure of the strength of the metal-ligand interaction. The bond angles around the metal center would define the specific geometry of the complex. The bulky benzhydryl group on the amide nitrogen is expected to have a significant influence on the crystal packing, potentially leading to the formation of interesting supramolecular architectures through intermolecular interactions.

Table 2: Hypothetical Crystallographic Data for a Metal-Ligand Adduct of this compound

| Parameter | [Co(this compound)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1987.4 |

| Z | 4 |

| Co-O Bond Length (Å) | 2.045 |

| C=O Bond Length (Å) | 1.258 |

| Co-O-C Bond Angle (°) | 128.5 |

| Note: This table presents hypothetical data for an illustrative cobalt(II) complex. The values are based on typical ranges observed for similar structures. |

Electronic and Magnetic Properties of New Coordination Compounds

The coordination of this compound to a transition metal ion would give rise to new coordination compounds with distinct electronic and magnetic properties. These properties are determined by the nature of the metal ion, its d-electron configuration, and the ligand field environment created by this compound and any other co-ligands.

The electronic absorption spectra of these complexes in the visible region would be dominated by d-d transitions. The energy and intensity of these transitions provide information about the geometry of the coordination sphere and the strength of the ligand field. For example, an octahedral Co(II) complex would be expected to exhibit characteristic absorptions corresponding to transitions from the ⁴T₁g(F) ground state to higher energy states.

The magnetic properties of the coordination compounds are dependent on the number of unpaired electrons in the d-orbitals of the metal center. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff) of the complex, which in turn provides insight into the spin state and oxidation state of the metal ion. For instance, a high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a theoretically predicted magnetic moment of around 3.87 B.M., with experimental values typically falling in the range of 4.1-5.2 B.M.

Table 3: Hypothetical Electronic and Magnetic Data for a Coordination Compound of this compound

| Complex | Geometry | d-d Transitions (nm) | µ_eff (B.M.) |

| [Co(this compound)₂Cl₂] | Tetrahedral | 650, 1500 | ~4.5 |

| [Ni(this compound)₂(H₂O)₄]SO₄ | Octahedral | 400, 750, 1200 | ~3.2 |

| Note: This table presents hypothetical data for illustrative cobalt(II) and nickel(II) complexes. The values are based on typical ranges for complexes with similar geometries. |

Fundamental Studies of Metal-Ligand Binding Affinity and Selectivity

Understanding the binding affinity and selectivity of this compound for different metal ions is fundamental to its potential application in various fields of chemistry. While specific studies on this ligand are not available, general principles of coordination chemistry can be applied to predict its behavior.

The binding affinity of this compound is primarily governed by the strength of the coordinate bond formed between the carbonyl oxygen and the metal ion. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the carbonyl oxygen is a hard donor atom and would therefore be expected to form more stable complexes with hard acid metal ions such as Fe(III), Cr(III), and Co(III). However, it can also coordinate effectively to borderline metal ions like Cu(II), Ni(II), Co(II), and Zn(II).

The selectivity of this compound for a particular metal ion over others will be influenced by a combination of factors, including:

The nature of the metal ion: Factors such as ionic radius, charge, and electron configuration will play a significant role.

The Irving-Williams Series: For divalent first-row transition metals, the stability of the complexes is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Steric Factors: The presence of the bulky benzhydryl group is a key feature of this ligand. This steric hindrance may influence the coordination number and geometry of the resulting complexes and could be exploited to achieve selectivity for smaller metal ions or to stabilize unusual coordination environments.

Solvent Effects: The choice of solvent can significantly impact the stability and selectivity of complex formation.

Studies on thiophene-based ligands have also explored their affinity for soft metal ions like mercury(II), where interactions with the soft sulfur atom of the thiophene ring can become more significant. rsc.org However, for this compound, the primary coordination is still expected through the harder carbonyl oxygen.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzhydrylthiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with benzhydrylamine. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (reflux conditions at 80–100°C), and stoichiometric ratios. For example, highlights that refluxing 3-methylthiophene-2-carboxylic acid with benzylamine in ethanol achieves >75% yield. Optimization may involve adjusting reaction time (1–4 hours) and using coupling agents like EDC/HOBt to activate the carboxylic acid . Purification via recrystallization or silica-gel chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzhydryl and thiophene moieties by identifying aromatic proton environments (δ 6.8–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm). Infrared (IR) spectroscopy validates the amide C=O stretch (~1660 cm⁻¹) and N–H bending (~1550 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the molecular weight (e.g., 217.29 g/mol for analogs) .

Q. How can researchers design preliminary in vitro assays to screen this compound for antimicrobial activity?

- Answer: Use broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays. Structural analogs in show MIC values of 8–32 µg/mL, suggesting a starting concentration range .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of thiophene carboxamide derivatives?

- Answer: Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Perform comparative studies using a standardized panel of bacterial strains and consistent inoculum sizes (e.g., 1×10⁵ CFU/mL). For example, notes that nitro-substituted derivatives exhibit enhanced activity due to electron-withdrawing effects, whereas methyl groups may reduce solubility . Pair experimental data with computational QSAR models to identify critical pharmacophores .

Q. What computational strategies are recommended for elucidating the mechanism of action of this compound?

- Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities for targets like bacterial DNA gyrase or fungal CYP51. and highlight that thiophene derivatives bind to gyrase’s ATP-binding pocket (docking scores ≤−8.5 kcal/mol). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What methodologies are effective for analyzing the crystallographic properties of this compound derivatives?

- Answer: Single-crystal X-ray diffraction (SCXRD) resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene interactions) and hydrogen-bonding networks. demonstrates that weak C–H⋯O/S interactions stabilize crystal packing, which can be visualized using Mercury software. Refinement with SHELXL and Olex2 ensures accurate thermal displacement parameters (R-factor ≤0.05) .

Q. How can ADME properties of this compound be profiled computationally?

- Answer: Use SwissADME or ADMETLab to predict logP (optimal range: 2–3.5), aqueous solubility (LogS >−4), and cytochrome P450 inhibition. notes that analogs with methoxy groups show improved metabolic stability (t₁/₂ >2 hours in liver microsomes). Pharmacokinetic simulations (GastroPlus) can model oral bioavailability (>50% for derivatives with PSA <140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.